1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
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Overview
Description
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. The presence of the acetylsulfanyl group in the structure adds to its versatility, making it useful in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the following steps:
Preparation of 1-Bromododecane: This can be achieved by treating dodecanol with hydrobromic acid and sulfuric acid.
Formation of 1-[12-(Acetylsulfanyl)dodecyl]-3-methylimidazole: The bromododecane is then reacted with 3-methylimidazole in the presence of a base to form the desired imidazolium compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The bromide ion can be substituted with other anions such as chloride, iodide, or nitrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Anion exchange reactions can be carried out using silver salts or ion exchange resins.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazolium derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes and proteins. The cationic nature of the imidazolium ring allows it to interact with negatively charged cell membranes, leading to membrane disruption and cell lysis . Additionally, the acetylsulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-Dodecyl-3-methylimidazolium bromide: Similar structure but lacks the acetylsulfanyl group.
1-Dodecyl-3-methylimidazolium chloride: Similar structure with chloride as the counterion.
1-Dodecyl-3-methylimidazolium iodide: Similar structure with iodide as the counterion.
Uniqueness
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the acetylsulfanyl group, which imparts additional reactivity and functionality. This makes it more versatile in applications requiring specific interactions with biological molecules or enhanced catalytic properties.
Properties
CAS No. |
658084-30-1 |
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Molecular Formula |
C18H35BrN2OS |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
S-[12-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)dodecyl] ethanethioate;bromide |
InChI |
InChI=1S/C18H34N2OS.BrH/c1-18(21)22-16-12-10-8-6-4-3-5-7-9-11-13-20-15-14-19(2)17-20;/h14-15H,3-13,16-17H2,1-2H3;1H |
InChI Key |
KHJOWGYXRBPLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] |
Origin of Product |
United States |
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